molecular formula C7H4N2O2S B1331371 2-Nitrophenyl isothiocyanate CAS No. 2719-30-4

2-Nitrophenyl isothiocyanate

Cat. No. B1331371
CAS RN: 2719-30-4
M. Wt: 180.19 g/mol
InChI Key: CBWJHIXSVFDERH-UHFFFAOYSA-N
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Description

2-Nitrophenyl isothiocyanate and its derivatives are chemical compounds that have been studied for various applications in organic synthesis and chemical analysis. These compounds are characterized by the presence of a nitro group and an isothiocyanate group attached to a phenyl ring, which allows them to participate in a range of chemical reactions. The versatility of these compounds is demonstrated by their use in the synthesis of complex molecules, such as the fused gamma-lactam beta-lactone bicycle, and in the resolution of racemic mixtures of amino acids through the formation of diastereomeric thiourea derivatives .

Synthesis Analysis

The synthesis of 2-nitrophenyl isothiocyanate derivatives can be achieved through various methods. For instance, the convertible isocyanide form of the compound was used to synthesize the fused gamma-lactam beta-lactone bicycle of proteasome inhibitor omuralide. This process involved a sequential biscyclization strategy starting from a linear keto acid precursor and included a stereocontrolled Ugi reaction . Another synthesis approach involved the preparation of 2-nitro-2′-isothiocyanatobiphenyl for the study of electrochemically initiated intramolecular cyclization, demonstrating the compound's potential in electrochemical reactions .

Molecular Structure Analysis

The molecular structure of 1-(2-nitrophenyl)-3-phenylthiourea, a derivative of 2-nitrophenyl isothiocyanate, was elucidated by the reaction of 2-nitrobenzenamine with KOH and 1-isothiocyanatobenzene. The resulting compound exhibited dihedral angles between the thiourea plane and the phenyl rings, as well as between the two phenyl rings, which were determined through crystallographic analysis. This structural information is crucial for understanding the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

2-Nitrophenyl isothiocyanate derivatives are reactive and can undergo various chemical reactions. For example, the electrochemically initiated intramolecular cyclization of 2-nitro-2′-isothiocyanatobiphenyl led to the formation of 6-mercaptodibenzo(d,f)-(1,3)-diazepin-5-oxide, with the reaction rate being influenced by the pH of the medium . Additionally, the use of (1S,2S)- and (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate in the resolution of racemic amino acids involved the formation of diastereomeric thiourea derivatives, showcasing the compound's utility in stereoselective synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrophenyl isothiocyanate derivatives are influenced by their molecular structure. The weak intermolecular N—H⋯S and C—H⋯S hydrogen-bonding interactions observed in the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea suggest that these compounds may have unique properties that could be exploited in solid-state chemistry or materials science . The effects of pH, temperature, and reagent excess on the derivatization kinetics of amino acids using a derivative of 2-nitrophenyl isothiocyanate were also investigated, indicating the importance of these parameters in chemical reactions involving these compounds .

Scientific Research Applications

1. Kinetic Studies and Mechanism of Hydrolysis

2-Nitrophenyl isothiocyanate is involved in kinetic and mechanistic studies, particularly in hydrolysis reactions. Research conducted by Satchell & Satchell (1991) focused on the hydrolysis of p-nitrophenyl isothiocyanate in aqueous acid solution, influenced by Ag+ and Hg2+ ions, which leads to the formation of p-nitroaniline. This study revealed key details about the order of the reaction and the changes in entropy and enthalpy associated with the process (Satchell & Satchell, 1991).

2. Analytical Chemistry: Derivatization of Glutathione

In analytical chemistry, 2-Nitrophenyl isothiocyanate derivatives are used for the pre-column derivatization of glutathione for high-performance liquid chromatography (HPLC) analysis. Alexeeva et al. (2018) developed a method for analyzing glutathione using 4-methoxy-2-nitrophenyl isothiocyanate, improving the detection and quantification of glutathione, which has significant implications in the therapy of various diseases (Alexeeva et al., 2018).

3. Development of Fluorescent Dyes

Frath et al. (2012) demonstrated the use of a Boranil fluorophore bearing a nitro-phenyl group, which was converted to amide, imine, urea, and thiourea derivatives that are fluorescent dyes. The isothiocyanate intermediate derivative was used in a labeling experiment with Bovine Serum Albumin (BSA), showcasing its application in creating fluorescent markers for biological research (Frath et al., 2012).

4. Anticarcinogenic Activities

Zhang & Talalay (1994) discussed the role of organic isothiocyanates, including derivatives of 2-nitrophenyl isothiocyanate, in anticarcinogenic activities. These compounds are known to block tumor production induced by various carcinogens and are present in several vegetables consumed by humans. The study highlights the dual mechanisms of isothiocyanates in cancer prevention: suppression of carcinogen activation and induction of Phase 2 enzymes (Zhang & Talalay, 1994).

5. Antimicrobial and Antifungal Properties

Tang et al. (2018) investigated the synthesis of p-aromatic isothiocyanates, including p-nitrophenyl isothiocyanate, for their antimicrobial and antifungal properties. The study found that these compounds, particularly p-nitrophenyl isothiocyanate, exhibited significant inhibitory effects against plant pathogenic fungi and bacteria, suggesting their potential as alternatives to traditional synthetic fungicides (Tang et al., 2018).

Electrochemical Applications of 2-Nitrophenyl Isothiocyanate

1. Intramolecular Cyclization Studies

Hlavatý, Volke, and Manoušek (1975) explored the electrochemically initiated intramolecular cyclization of 2-nitro-2′-isothiocyanatobiphenyl. They discovered that when reduced at a mercury cathode in acidic media, an acid-catalyzed intramolecular reaction occurs, leading to the formation of 6-mercaptodibenzo (d, f)-(1,3)-diazepin-5-oxide, demonstrating its potential in electrochemical synthesis and transformation studies (Hlavatý et al., 1975).

2. Electrochemical Sensing of Organophosphates

In the field of electrochemical sensing, 2-nitrophenyl derivatives have been used to develop sensitive sensors. For example, Zhang et al. (2014) created an ultrasensitive electrochemical sensor for p-nitrophenyl organophosphates, demonstrating the efficacy of these compounds in the detection of hazardous substances at low concentrations (Zhang et al., 2014).

3. Electropolymerization and Electrochromism

Li et al. (1998) studied the electropolymerization of p-nitrophenyl-functionalized thiophene derivatives. They found that the electrochemical behavior of nitro groups has a significant impact on the conjugated π-electron systems of the resulting polymers, offering insights into the development of electroactive materials with potential applications in electrochromism and electronic devices (Li et al., 1998).

4. Electrosynthesis of Porphyrin Dimers or Arrays

Fang et al. (2014) investigated the redox properties of nitrophenylporphyrins and their use in the electrosynthesis of nitrophenyl-linked Zn porphyrin dimers or arrays. Their study highlighted the electrochemical characteristics of these compounds, demonstrating their potential in creating complex molecular structures with specific electronic properties (Fang et al., 2014).

Safety And Hazards

2-Nitrophenyl isothiocyanate is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Nitrophenyl isothiocyanate is a versatile organic synthesis intermediate and pharmaceutical intermediate, widely used in the preparation of medicines, pesticides, and dyes . Therefore, the synthesis of isothiocyanates has been an important topic in organic chemistry . Further studies are needed to standardize the methods for comparing the antimicrobial activity of different isothiocyanates .

properties

IUPAC Name

1-isothiocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)7-4-2-1-3-6(7)8-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWJHIXSVFDERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181658
Record name 2-Nitrophenyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl isothiocyanate

CAS RN

2719-30-4
Record name 2-Nitrophenyl isothiocyanate
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Record name 2719-30-4
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Record name 2-Nitrophenyl isothiocyanate
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Record name 2-Nitrophenyl isothiocyanate
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Synthesis routes and methods

Procedure details

To 200 ml of benzene were added 22 g of 2-nitroaniline and 6.6 ml of thiophosgene. The mixture was refluxed for 2 hours. After cooling, the resulting crystals were removed by filtration and the filtrate was concentrated. The resulting residue was purified by a silica gel column chromatography (eluant: ethyl acetate/n-hexane=0/1→1/10) to obtain 8.0 g of 2-nitrophenyl isothiocyanate.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
KA Alexeeva, DI Pisarev, OO Novikov… - Pharmacy & …, 2018 - edgccjournal.org
… The 4-methoxy-2-nitrophenyl-isothiocyanate reagent is characterized by the presence of a … The UV spectrum of 4-methoxy-2-nitrophenyl isothiocyanate is observed at the wavelength at …
Number of citations: 24 edgccjournal.org
L Ma, ZF Li, SL Cao - Zeitschrift für Kristallographie-New Crystal …, 2014 - degruyter.com
… However, an unexpected reaction occurred in the case of 2-nitrophenyl isothiocyanate, which led to the formation of the title compound. In the crystal structure of the title compound, the …
Number of citations: 3 www.degruyter.com
P Pazdera, M Potáček - academia.edu
… When aniline in excess was added to 2-nitrophenyl isothiocyanate at the temperature of a boiling water bath l-phenyl-3-(2-nitrophenyl)thiourea (III) [7] was formed (Scheme 2). …
Number of citations: 3 www.academia.edu
S Stankovský, T Dérer, K Spirková - Monatshefte für Chemie/Chemical …, 1993 - Springer
… A solution of 32.4 g (0.1 mol) of (Ia) and 18 g (0.1 mol) of 2-nitrophenyl isothiocyanate in 100 ml of absolute dimethylformamide was refluxed 2 h and then concentrated. The product …
Number of citations: 0 link.springer.com
PG Houghton, DF Pipe, CW Rees - Journal of the Chemical Society …, 1985 - pubs.rsc.org
… To a vigorously stirred solution of the appropriate 2-nitrophenyl isothiocyanate 3s (0.01 mol) in dry benzene (10 ml) was added a solution of freshly distilled (or crystallised) amine (0.01 …
Number of citations: 42 pubs.rsc.org
JH Clark, CW Jones - Inorganica chimica acta, 1991 - Elsevier
High surface area solids such as alumina, silica or charcoal, have been used to stabilise the various bonding modes of copper(I) thiocyanate. Infrared spectroscopy was used to …
Number of citations: 7 www.sciencedirect.com
J Lokaj, V Vrabel, D Ilavský, A Bartovič - … Crystallographica Section C …, 1996 - scripts.iucr.org
… Experimental 2-Amino-4-nitrobenzothiazole was prepared by cyclization of 2-nitrophenylthiourea, which was obtained by the reaction of 2-nitrophenyl isothiocyanate with ammonia. The …
Number of citations: 16 scripts.iucr.org
MN Aziz, L Nguyen, Y Chang, D Gout, Z Pan… - European Journal of …, 2023 - Elsevier
… (Z)-5-((Z)-4-bromobenzylidene)-N-(4-methoxy-2-nitrophenyl)-4,4-dimethylthiazolidin-2-imine (6g): Obtained by using 4-methoxy-2-nitrophenyl isothiocyanate (0.21 g, 1.0 mmol, 1.0 …
Number of citations: 1 www.sciencedirect.com
S Janowska, D Khylyuk, A Bielawska, A Szymanowska… - Molecules, 2022 - mdpi.com
We designed and synthesized the 1,3,4-thiadiazole derivatives differing in the structure of the substituents in C2 and C5 positions. The cytotoxic activity of the obtained compounds was …
Number of citations: 16 www.mdpi.com
RT Markiw - 1966 - search.proquest.com
INTRODUCTION It was planned to study the reactions of a number of organic reagents with nucleotides and with nucleic acids. Reagents which might react specifically with one of the …
Number of citations: 3 search.proquest.com

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